molecular formula C9H10ClO4P B1597393 Dimethyl(4-chlorophenyloxomethyl)phosphonate CAS No. 33493-32-2

Dimethyl(4-chlorophenyloxomethyl)phosphonate

Cat. No.: B1597393
CAS No.: 33493-32-2
M. Wt: 248.6 g/mol
InChI Key: TUKCAVDKGXMEKW-UHFFFAOYSA-N
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Description

Dimethyl(4-chlorophenyloxomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonic acid ester group and a p-chloro-benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(4-chlorophenyloxomethyl)phosphonate typically involves the reaction of p-chlorobenzoyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

[ \text{p-Chlorobenzoyl chloride} + \text{Dimethyl phosphite} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-chlorophenyloxomethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the p-chloro-benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl(4-chlorophenyloxomethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms involving phosphonate esters. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of diseases where phosphonate esters play a role.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl(4-chlorophenyloxomethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(4-chlorophenyloxomethyl)phosphonate is unique due to its combination of a phosphonic acid ester group and a p-chloro-benzoyl group. This dual functionality imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

(4-chlorophenyl)-dimethoxyphosphorylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCAVDKGXMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335802
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33493-32-2
Record name Dimethyl P-(4-chlorobenzoyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33493-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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